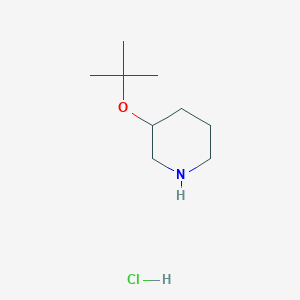

3-(tert-Butoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(tert-Butoxy)piperidine hydrochloride” is a chemical compound with a molecular weight of 193.72 . It is also known by its IUPAC name, "3-(tert-butoxy)piperidine hydrochloride" .

Molecular Structure Analysis

The InChI code for “3-(tert-Butoxy)piperidine hydrochloride” is1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chloride atom. Physical And Chemical Properties Analysis

“3-(tert-Butoxy)piperidine hydrochloride” is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, including compounds structurally related to tert-butoxy derivatives, are recognized for their pivotal role in asymmetric synthesis, particularly in the stereoselective formation of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide, a compound with functional similarities, underscores the potential of 3-(tert-Butoxy)piperidine hydrochloride in mediating asymmetric N-heterocycle synthesis. Such methodologies facilitate access to structurally diverse piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutic compounds (Philip et al., 2020).

Antioxidant Applications and Environmental Persistence

Synthetic phenolic antioxidants (SPAs), which might include or relate to the structural framework of 3-(tert-Butoxy)piperidine hydrochloride, are widely utilized across various industrial and commercial products to inhibit oxidative reactions and extend product shelf life. Recent studies highlight the environmental occurrence, human exposure, and potential toxicity of SPAs, offering a foundation for understanding the environmental and biological impacts of related compounds (Liu & Mabury, 2020).

Applications in Metal Chelation and Biomedical Research

Hydroxypyridinones, a class closely related to pyridine derivatives, have shown promise as efficient metal chelators, particularly for aluminum and iron, suggesting potential medical applications for similar structures like 3-(tert-Butoxy)piperidine hydrochloride. These compounds are under investigation for improving physico-chemical and pharmacokinetic properties in chelation therapy, indicating the utility of tert-butoxy derivatives in medical research and treatment modalities (Santos, 2002).

Piperine and Piperidine Derivatives in Pharmacology

The piperidine skeleton is central to the biological activity of many compounds, including piperine, which is known for its diverse physiological effects. This relevance points to the potential pharmacological applications of 3-(tert-Butoxy)piperidine hydrochloride in enhancing digestive capacity, exerting antioxidant effects, and improving drug bioavailability. Such compounds can influence a wide range of biological pathways, offering insights into the development of new therapeutic agents (Srinivasan, 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

It’s known that piperidine derivatives can participate in various chemical reactions, including suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Biochemical Pathways

As a piperidine derivative, it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .

Result of Action

As a chemical reagent, it’s likely used in the synthesis of various organic compounds, potentially leading to a wide range of molecular and cellular effects depending on the specific compounds being synthesized .

Action Environment

The action, efficacy, and stability of 3-(tert-Butoxy)piperidine hydrochloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical reagents. For instance, it’s known that the compound should be stored at a temperature of 4 degrees Celsius .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPQUPKEXMJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butoxy)piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate](/img/structure/B2444186.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)

![5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)